molecular formula C10H12O4 B016002 2,4-Dimethoxyphenylacetic acid CAS No. 6496-89-5

2,4-Dimethoxyphenylacetic acid

Cat. No. B016002
CAS RN: 6496-89-5
M. Wt: 196.2 g/mol
InChI Key: ZFXFMGARFHRTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 2,4-Dimethoxyphenylacetic acid involves various chemical reactions and starting materials. For instance, 3,4-Dimethoxyphenylacetic acid can be synthesized from 1,2-dimethoxybenzene by a Friedel-Crafts reaction, followed by a Wolff-Kishner-Huang reaction, achieving an overall yield of about 64% (Zhu Jintao, 2010). Another method uses 3,4-Dimethoxybenzaldehyde as the starting material, involving a Knoevenagel reaction, potassium borohydride reduction, and oxidation under acidic conditions, offering simple operations and good yield (Ma Guan-jun, 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, reveals details about the molecular and crystal structures through single-crystal X-ray analysis. These studies show slightly distorted square-planar arrangements and provide insight into hyperconjugative interactions and hydrogen bonding in the crystal structure, helping to understand the stabilization of such structures (G. Shabir et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 2,4-Dimethoxyphenylacetic acid derivatives demonstrate a variety of pathways and products. For instance, the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) show oxidative deamination leading to metabolites that may undergo further demethylation or oxidation, illustrating the compound's reactivity and potential for various chemical transformations (H. Carmo et al., 2005).

Scientific Research Applications

  • Agricultural Applications : 2,4-Dimethoxyphenylacetic acid is primarily used as an herbicide. It selectively kills dicots (broadleaf plants) without affecting monocots (grasses), mimicking natural auxin at the molecular level, which leads to abnormal growth, senescence, and plant death in sensitive dicots (Song, 2014). In wheat and potatoes, foliar application of this chemical results in ester hydrolysis and formation of base-labile 2,4-D conjugates, whereas soil application leads to low residues in crops and incorporation into the tissue biochemical matrix (Hamburg et al., 2001).

  • Environmental Impact : Techniques for removing 2,4-D from contaminated water sources are being developed, addressing water contamination issues. For instance, various strategies for the removal of 2,4-D from polluted water sources have been evaluated with varying degrees of success (EvyAliceAbigail et al., 2017). Additionally, the dissipation rates of different forms of 2,4-D in soil have been found to be equivalent, as they rapidly convert to the same anionic form (Wilson et al., 1997).

  • Biochemical and Health Impact : Research has shown that 2,4-D can induce oxidative stress and metabolic changes in organisms such as Escherichia coli, with effects being reversible when supplemented with polyamines (Bhat et al., 2015). It also affects plant biology, as seen in maize seedlings where increasing concentrations of 2,4-D cause decreased root length, increased total soluble protein levels, and genotoxic effects (Aksakal et al., 2013).

  • Toxicology Studies : Comparative studies have been conducted to evaluate the subchronic toxicity potentials of various forms of 2,4-D, finding comparable toxicities among them with a no-observed-effect level identified (Charles et al., 1996). Additionally, studies on the dermal absorption of 2,4-D in different species including humans provide insights into its cross-species toxicological effects (Moody et al., 1990).

  • Pharmacological and Metabolic Research : The role of aldehyde oxidizing enzymes in the metabolism of related compounds in organisms such as the guinea pig has been explored, providing insights into its biochemical pathways (Panoutsopoulos, 2006).

Safety And Hazards

2,4-Dimethoxyphenylacetic acid may cause skin and eye irritation, and may also cause respiratory irritation . It’s recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . In case of contact, it’s advised to wash off immediately with plenty of water .

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-4-3-7(5-10(11)12)9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXFMGARFHRTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325597
Record name 2,4-Dimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxyphenylacetic acid

CAS RN

6496-89-5
Record name 6496-89-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dimethoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethoxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dimethoxyphenylacetic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dimethoxyphenylacetic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dimethoxyphenylacetic acid
Reactant of Route 5
Reactant of Route 5
2,4-Dimethoxyphenylacetic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dimethoxyphenylacetic acid

Citations

For This Compound
42
Citations
EN Alesso, JM Aguirre… - Organic preparations …, 1992 - Taylor & Francis
Our need for 2Pdhethoxyphenylacetic acid (2p-DMPA, 3) revealed the absence of a convenient preparation and spectroscopic data for this compound in the literature. Indeed, the …
ER SHEPARD, HD PORTER, JF Noth… - The Journal of …, 1952 - ACS Publications
The ability to dilate the coronary artery of the heart is a property possessed by certain isoquinoline derivatives of the papaverine type. A study has been in progress in an effort to relate …
Number of citations: 39 0-pubs-acs-org.brum.beds.ac.uk
FE King, KG Neill - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… The solid (10 g.) obtained by acidification gave 2 : 4-dimethoxyphenylacetic acid as needles (7.8 g.) of mp 11 1-1 12" when crystallised from benzene-light petroleum ; Pschorr and …
Number of citations: 24 0-pubs-rsc-org.brum.beds.ac.uk
S Winstein, R Heck - Journal of the American Chemical Society, 1956 - ACS Publications
Results The series of primary and secondary p-bromo-benzenesulfonates or p-toluenesulfonates employed in thepresent study is shown in Table I, which summarizes the measured …
Number of citations: 84 0-pubs-acs-org.brum.beds.ac.uk
F Yoshizako, M Chubachi… - Canadian journal of …, 1977 - cdnsciencepub.com
The metabolism of phenylacetic acid by Aspergillus fumigatus ATCC 28282: identification of 2,6-dihydroxyphenylacetic acid Page 1 The metabolism of phenylacetic acid by Aspergillus …
Number of citations: 10 cdnsciencepub.com
AA Shamshurin, MA Yampol'skaya… - Chemistry of Natural …, 1966 - Springer
A new method for the production of ω-(2, 4-dimethoxyphenyl)-resacetophenone, the basic intermediate in the synthesis of the phytoestrogen coumestrol by Emerson and Bickoff's …
A Szentirmai - Applied microbiology, 1964 - Am Soc Microbiol
The production of penicillin acylase by Escherichia coli Ny.I/3-67 has been increased by phenylacetic acid and phenoxyacetic acid, which themselves strongly inhibit the function of this …
Number of citations: 54 journals.asm.org
CC Lee, L Noszko - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
Acetolysis and formolysis of 2-(2,4-dimethoxyphenyl)-1,1-d 2 -ethyl and 2-(3,5-dimethoxyphenyl)-1,1-d 2 -ethyl p-bromobenzenesulfonates were allowed to proceed for about two half-…
Number of citations: 4 cdnsciencepub.com
T Kinoshita, K Ichinose - Heterocycles-Sendai Institute of …, 2005 - library.navoiy-uni.uz
The reaction mechanism of chemical conversion of (E)-β-[2-hydroxylphenylethylene] benzeneethanol into 2-phenylbenzofuran by DDQ, which involves loss of one carbon unit, was …
Number of citations: 25 library.navoiy-uni.uz
Z Liu, D Li, D Jiang, C Xiao, Z Song, Y Jin - Chemical Research in Chinese …, 2013 - Springer
A new series of 7-substituted 3-arylcoumarins was designed, synthesized and evaluated as novel antitumor agents in vitro. It was found that several compounds of them exhibit activity …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.